6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By inhibiting Cyt-bd, the compound disrupts the electron transport chain, leading to a decrease in ATP production . This results in energy depletion in the Mycobacterium tuberculosis .
Pharmacokinetics
The compound has been found in the liver of rattus norvegicus (rat species) , suggesting that it may be metabolized in the liver
Result of Action
The compound’s action results in ATP depletion in Mycobacterium tuberculosis . This leads to energy starvation, disrupting the bacterium’s ability to carry out essential functions, ultimately leading to its death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes can affect the compound’s efficacy . The compound was found to be less potent against a strain of Mycobacterium tuberculosis (H37Rv) that has higher expression of Cyt-bd-encoding genes
Biochemical Analysis
Biochemical Properties
It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism . This interaction suggests that the compound may have a significant impact on cellular energy processes.
Cellular Effects
It has been shown to have activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been shown to inhibit Cyt-bd, suggesting that it may exert its effects at the molecular level through enzyme inhibition .
Properties
IUPAC Name |
6-tert-butyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-18(2,3)14-4-5-15(24)23(21-14)10-12-8-22(9-12)17-16-13(6-7-25-16)19-11-20-17/h4-7,11-12H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQWQQBZGPZMOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.